molecular formula C8H5F4IO B8198825 4-Fluoro-2-iodo-1-(2,2,2-trifluoroethoxy)benzene

4-Fluoro-2-iodo-1-(2,2,2-trifluoroethoxy)benzene

Cat. No.: B8198825
M. Wt: 320.02 g/mol
InChI Key: QSNRCNBNZPRYSD-UHFFFAOYSA-N
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Description

4-Fluoro-2-iodo-1-(2,2,2-trifluoroethoxy)benzene is an organic compound that belongs to the class of halogenated aromatic ethers It is characterized by the presence of fluorine, iodine, and trifluoroethoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-iodo-1-(2,2,2-trifluoroethoxy)benzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 4-fluoro-1-(2,2,2-trifluoroethoxy)benzene using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions . The reaction is carried out at a controlled temperature to ensure the selective introduction of the iodine atom at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-iodo-1-(2,2,2-trifluoroethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as bromine, chlorine, and nitrating agents can be used under acidic conditions.

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination would yield 4-bromo-2-iodo-1-(2,2,2-trifluoroethoxy)benzene, while nucleophilic substitution with methoxide would produce 4-fluoro-2-methoxy-1-(2,2,2-trifluoroethoxy)benzene.

Scientific Research Applications

4-Fluoro-2-iodo-1-(2,2,2-trifluoroethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-iodo-1-(2,2,2-trifluoroethoxy)benzene in various applications depends on its chemical reactivity and interaction with other molecules. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of electron-withdrawing groups can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-2-iodo-1-(2,2,2-trifluoroethoxy)benzene is unique due to the presence of the trifluoroethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and selectivity.

Properties

IUPAC Name

4-fluoro-2-iodo-1-(2,2,2-trifluoroethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F4IO/c9-5-1-2-7(6(13)3-5)14-4-8(10,11)12/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSNRCNBNZPRYSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)I)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F4IO
Details Computed by PubChem 2.2 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.02 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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